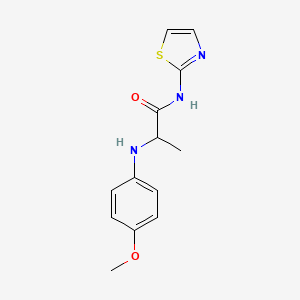

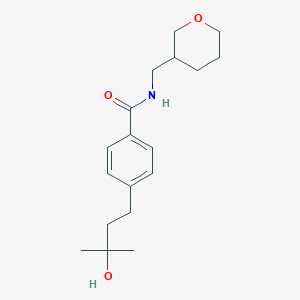

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole derivatives typically involves the cyclodehydration of diacylhydrazines or the reaction of appropriate hydrazides with carbon disulfide in the presence of base to form the corresponding 1,3,4-oxadiazole. Methods vary based on the desired substitutions on the oxadiazole ring. For example, the synthesis can be achieved through the iodination of corresponding zinc reagents of bromodifluoromethyl-phenyl-oxadiazoles, followed by reactions with various unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature (Yang et al., 2007).

Molecular Structure Analysis

1,3,4-Oxadiazoles, including 5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole, exhibit interesting molecular structures characterized by their heterocyclic rings. The geometry, electronic structure, and potential sites for electrophilic and nucleophilic attacks can be analyzed using Density Functional Theory (DFT). These analyses reveal the compound's kinetic stability and reactive sites, primarily centered around the nitrogen atoms of the oxadiazole ring. Such insights are crucial for understanding the compound's reactivity and designing derivatives with tailored properties (Dhonnar et al., 2021).

Wissenschaftliche Forschungsanwendungen

Radioiodination and Prosthetic Groups

Oxadiazoles have been studied for their potential in radioiodination, serving as prosthetic groups for indirect iodination of carbonyl compounds. This application is significant in the development of radiopharmaceuticals for diagnostic imaging and therapy (Heindel et al., 1985).

Fluorescent Chemosensors

Research on oxadiazole derivatives has shown their effectiveness as fluorescent chemosensors, particularly for detecting fluoride ions. This application is crucial for environmental monitoring and analytical chemistry (Zhou et al., 2005).

Anticancer Activity

Some oxadiazoles have been identified as apoptosis inducers with potential anticancer activity. These compounds have shown activity against breast and colorectal cancer cell lines, presenting a promising avenue for cancer treatment development (Zhang et al., 2005).

Antimicrobial and Hemolytic Activity

Oxadiazole derivatives have been evaluated for their antimicrobial and hemolytic activities, revealing potential for the development of new antimicrobial agents with reduced toxicity (Gul et al., 2017).

Electron Transport and Exciton Blocking in OLEDs

Oxadiazoles have been utilized as electron-transporting and exciton-blocking materials in organic light-emitting diodes (OLEDs), contributing to enhanced performance and efficiency of electronic displays (Shih et al., 2015).

Liquid Crystalline Properties

The synthesis and study of liquid crystalline properties of oxadiazole-based compounds have provided insights into the development of materials for advanced display technologies (Zhu et al., 2009).

Toxicity Assessment and Pharmacological Evaluation

Oxadiazoles have been subjected to computational and pharmacological evaluation for their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, highlighting their potential in drug development (Faheem, 2018).

Eigenschaften

IUPAC Name |

5-(2-iodophenyl)-3-phenyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2O/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKYODFASOKWLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Iodophenyl)-3-phenyl-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)

![(1,3-benzodioxol-5-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500425.png)

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![2-[(2-methylphenyl)thio]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5500435.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)